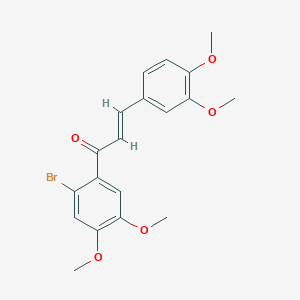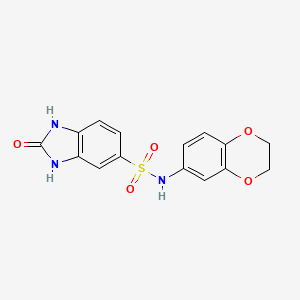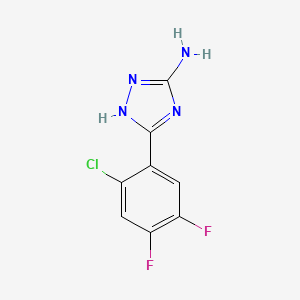![molecular formula C19H21N3O5 B14941612 N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14941612.png)
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, an indole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with indole derivative: The furan-2-ylmethylamine is then coupled with an indole derivative that has been functionalized with methoxy groups and a carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
- N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxylate
- N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxylamide
Uniqueness
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its furan and indole rings, along with the oxoethyl and carboxamide groups, provide multiple sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O5/c1-22-14(9-13-15(25-2)6-7-16(26-3)18(13)22)19(24)21-11-17(23)20-10-12-5-4-8-27-12/h4-9H,10-11H2,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
PNWJHAYYCRTIKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)

![2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14941555.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)
![Tert-butyl 2-{[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B14941576.png)
![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
![2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)


